1,2,4,5-Tetrabromobenzene

Organic synthesis Aryne chemistry Cross-coupling

1,2,4,5-Tetrabromobenzene (CAS 636-28-2) is the only centrosymmetric isomer, providing unrivaled regioselectivity in cross-coupling and metalation reactions to build pentacenes, tetracenes, and dinucleating ligands. Its single crystals exhibit thermosalient behavior—enabling self-actuating microscale devices—while its role as the primary hexabromobenzene metabolite makes it the reference standard for environmental fate studies. Verified cocrystal formation with C₇₀ and hexabromobenzene offers a tunable platform for crystal engineering. Procure with confidence knowing this isomer ensures reproducible, publication-grade results.

Molecular Formula C6H2Br4
Molecular Weight 393.7 g/mol
CAS No. 636-28-2
Cat. No. B048376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5-Tetrabromobenzene
CAS636-28-2
Synonyms1,2,4,5-Tetrabromo-benzene;  2,3,5,6-Tetrabromobenzene;  NSC 27002
Molecular FormulaC6H2Br4
Molecular Weight393.7 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)Br)Br)Br
InChIInChI=1S/C6H2Br4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
InChIKeyQCKHVNQHBOGZER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.02e-07 M

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4,5-Tetrabromobenzene (CAS 636-28-2) Procurement Guide: High-Purity Symmetrical Building Block and Specialty Intermediate


1,2,4,5-Tetrabromobenzene (CAS 636-28-2) is a symmetrically substituted polybrominated aromatic compound with the molecular formula C6H2Br4 and a molecular weight of 393.70 g/mol [1]. It appears as a white to light beige crystalline solid with a melting point of 180–182 °C and a density of approximately 2.518 g/cm³ [2]. The compound is one of three positional isomers of tetrabromobenzene, distinguished by its 1,2,4,5-substitution pattern which confers a unique centrosymmetric molecular geometry [3]. It is commercially available in purities ranging from 94% to ≥99% and serves as a versatile synthetic intermediate in organic electronics, coordination chemistry, and flame-retardant applications .

Why 1,2,4,5-Tetrabromobenzene Cannot Be Substituted by Other Tetrabromobenzene Isomers or Polybrominated Analogs


Substitution of 1,2,4,5-tetrabromobenzene with its positional isomers (1,2,3,4- or 1,2,3,5-tetrabromobenzene) or higher-brominated analogs such as hexabromobenzene is scientifically unsound due to profound differences in molecular symmetry, physicochemical properties, and synthetic reactivity. The 1,2,4,5-substitution pattern confers a centrosymmetric structure that fundamentally alters crystal packing, melting behavior, and regioselective reactivity in cross-coupling and metalation reactions [1]. Isomers exhibit divergent melting points and solubility profiles [2], while hexabromobenzene—though structurally related—differs substantially in melting point (>300 °C vs. 180–182 °C), bromine content, and electronic properties, rendering it unsuitable as a direct replacement in syntheses optimized for the tetrabromo derivative [3].

1,2,4,5-Tetrabromobenzene (636-28-2): Quantified Differentiation Evidence Against Comparators


Symmetry-Driven Synthetic Utility: Regioselective 1,4-Benzadiyne Generation

The 1,2,4,5-substitution pattern uniquely enables regioselective double dehydrobromination to generate a 1,4-benzadiyne equivalent, a transformation not achievable with asymmetric tetrabromobenzene isomers. Treatment of 1,2,4,5-tetrabromobenzene with two equivalents of a strong base such as n-butyllithium results in stepwise elimination of HBr, yielding the reactive diyne synthon . In contrast, the 1,2,3,5-isomer lacks the centrosymmetric bromine arrangement required for this specific diyne formation pathway [1]. This reactivity underpins the compound's use in synthesizing diethynyltriptycene-linked dipyridyl ligands in 40–50% overall yield over four steps [2].

Organic synthesis Aryne chemistry Cross-coupling

Physical Property Differentiation: Melting Point and Density vs. Hexabromobenzene

1,2,4,5-Tetrabromobenzene exhibits substantially lower melting point and density compared to its fully brominated analog hexabromobenzene, differences that critically affect processing conditions and formulation compatibility. The target compound melts at 180–182 °C with a density of 2.518 g/cm³ [1], whereas hexabromobenzene melts above 300 °C (literature values range from 322–327 °C) with a density of approximately 2.956–3.0 g/cm³ [2]. The >120 °C melting point differential translates to significantly lower processing temperatures required for melt-blending the tetrabromo derivative into polymer matrices.

Physical chemistry Material science Quality control

Metabolic Fate: Tetrabromobenzene as Primary Metabolite of Hexabromobenzene

1,2,4,5-Tetrabromobenzene is the predominant reductive debromination metabolite of the widely used flame retardant hexabromobenzene, establishing its critical role as an analytical reference standard and environmental marker. In environmental fate studies, 1,2,4,5-tetrabromobenzene was found in the largest amount among debromination products, followed by hexabromobenzene and pentabromobenzene in decreasing order [1]. Furthermore, comparative toxicological studies in rats demonstrated that 1,2,4,5-tetrabromobenzene induced total cytochrome concentration and CYP2B isoform activity to a greater extent than the parent compound hexabromobenzene [2].

Environmental toxicology Metabolism Biomonitoring

Thermosalient Behavior: Unique Crystalline Actuation Property

Single crystals of 1,2,4,5-tetrabromobenzene exhibit thermosalient behavior—a rare and technologically valuable property wherein crystals undergo rapid, macroscopic jumping or hopping motions upon heating due to anisotropic thermal expansion. This phenomenon has been characterized as a molecular crystalline analogue of a bimetallic strip and is directly attributable to the compound's specific centrosymmetric molecular packing and intermolecular halogen-halogen interactions [1]. Neither the asymmetric tetrabromobenzene isomers nor hexabromobenzene have been reported to exhibit comparable thermosalient actuation under similar conditions [2].

Crystal engineering Smart materials Mechanochemistry

Bromine Content Optimization: Intermediate Halogen Loading for Balanced Performance

1,2,4,5-Tetrabromobenzene provides an optimized bromine content of 62.8% by weight [1], occupying a strategic middle position between lower-brominated analogs (e.g., 1,2-dibromobenzene at 33.9% Br) and fully brominated hexabromobenzene (86.0% Br). This intermediate bromine loading offers formulation flexibility: higher flame-retardant efficiency than dibromo derivatives while maintaining better solubility and lower melting point than the hexabromo derivative . Theoretical atmospheric lifetime studies indicate 1,2,4,5-tetrabromobenzene has an OH radical-mediated degradation half-life of approximately 9.65 days, positioning it as moderately persistent compared to other polybrominated flame retardants .

Flame retardants Polymer additives Material formulation

Symmetry-Enabled Crystallization: Formation of Ordered Cocrystals with C70 and Hexabromobenzene

The centrosymmetric 1,2,4,5-substitution pattern of this tetrabromobenzene isomer facilitates ordered cocrystallization with complementary π-systems, a property not observed for asymmetric tetrabromobenzene isomers. Studies demonstrate that 1,2,4,5-tetrabromobenzene forms well-defined equimolar molecular complexes with hexabromobenzene [1] and undergoes halogen–halogen bond-mediated cocrystallization with fullerene C70 [2]. The symmetric arrangement of bromine atoms enables directional intermolecular interactions that drive predictable crystal packing, a feature exploited in designing functional organic materials.

Crystal engineering Supramolecular chemistry Materials chemistry

1,2,4,5-Tetrabromobenzene (636-28-2): Evidence-Based Research and Industrial Applications


Synthesis of Extended π-Conjugated Systems: Acene and Triptycene Derivatives

The compound serves as an established building block for preparing aryl-containing compounds such as tetrabenzanthracene, substituted pentacenes, and n-stacking tetracene derivatives [1]. Its regioselective conversion to a 1,4-benzadiyne equivalent enables the synthesis of diethynyltriptycene-linked dipyridyl ligands in 40–50% overall yield across four steps [2]. This application is directly supported by the symmetry-dependent reactivity evidence presented in Section 3, confirming that the 1,2,4,5-substitution pattern is essential for the desired regioselective transformations.

Smart Materials Research: Thermosalient Crystalline Actuators

The unique thermosalient behavior of 1,2,4,5-tetrabromobenzene single crystals—characterized as a molecular crystalline analogue of a bimetallic strip—enables their investigation as self-actuating elements in microscale devices [3]. Research has established quantitative relationships between the kinematic profile and mechanical properties of these crystals, providing a foundation for designing thermally responsive organic actuators. This application derives exclusively from the centrosymmetric molecular packing and halogen-halogen interactions documented in the thermosalient behavior evidence.

Environmental Monitoring: Reference Standard for Hexabromobenzene Metabolism Studies

As the predominant reductive debromination metabolite of hexabromobenzene, 1,2,4,5-tetrabromobenzene is an indispensable analytical reference standard for environmental fate monitoring and toxicology studies [4]. Its presence in environmental samples exceeds that of both the parent hexabromobenzene and pentabromobenzene, making it a critical marker for tracking flame-retardant contamination. This application is supported by the metabolic fate evidence demonstrating the compound's occurrence as the primary environmental degradation product.

Cocrystal Engineering and Supramolecular Materials Design

The compound's demonstrated ability to form structurally characterized cocrystals with both hexabromobenzene [5] and fullerene C70 [6] establishes it as a versatile coformer for crystal engineering studies. These cocrystallization systems serve as model platforms for investigating directional halogen–halogen bonding interactions and for developing multicomponent organic materials with tunable solid-state properties. This application stems from the cocrystallization evidence presented in Section 3.

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